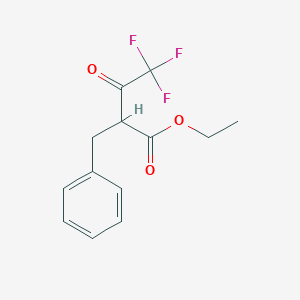

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate

Descripción general

Descripción

Inicialmente se derivó de la levadura Streptomyces clavifer y actualmente se sintetiza utilizando tecnología genética recombinante . Este compuesto ha generado un interés significativo debido a su potencial como un potente inhibidor de la formación de melanina, lo que lo convierte en un ingrediente valioso en aplicaciones cosméticas y dermatológicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Nonapéptido-1 (acetato) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida . El proceso involucra los siguientes pasos:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Elongación: Los aminoácidos subsecuentes se añaden uno por uno, con pasos de acoplamiento y desprotección repetidos para cada adición.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de Producción Industrial

La producción industrial de Nonapéptido-1 (acetato) implica SPPS a gran escala, seguida de cromatografía líquida de alta resolución (HPLC) para la purificación . El péptido crudo se purifica primero utilizando una columna de polímero de fase inversa para eliminar las impurezas. Luego se convierte de tipo ácido trifluoroacético a tipo ácido acético utilizando una columna de intercambio aniónico débil . Este método garantiza una alta pureza y rendimiento, lo que lo hace adecuado para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Nonapéptido-1 (acetato) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. Normalmente no participa en reacciones de oxidación, reducción o sustitución en condiciones normales.

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: HOBt/DCC o DMAP/DCC se utilizan comúnmente para la formación de enlaces peptídicos.

Reactivos de Desprotección: El ácido trifluoroacético se utiliza para eliminar los grupos protectores durante la síntesis.

Purificación: HPLC se emplea para lograr alta pureza.

Principales Productos Formados

El principal producto formado es el propio Nonapéptido-1 (acetato), con una pureza superior al 99% después de la purificación .

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate has demonstrated various biological activities:

- Antimicrobial Properties : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. This compound has been tested against several bacterial strains, showing promising results in inhibiting growth .

- Anti-inflammatory Effects : Research suggests that derivatives of this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for further exploration in therapeutic applications .

- Potential in Drug Development : Its unique structure allows for modifications that can lead to novel pharmaceuticals targeting specific diseases. The compound's ability to interact with biological systems makes it a valuable scaffold for drug design .

Applications in Pharmaceuticals

The pharmaceutical industry is increasingly interested in compounds like this compound due to their potential as drug candidates:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of more complex molecules that are used as APIs in various therapeutic areas.

- Drug Formulation : Its properties can be exploited to enhance the solubility and bioavailability of certain drugs when used as an excipient or co-formulant .

Agrochemical Applications

In addition to pharmaceutical uses, this compound is being explored for its potential applications in agrochemicals:

- Pesticides : The compound's efficacy against certain pests suggests it could be developed into a pesticide formulation.

- Herbicides : Its structural features may allow it to act on specific biochemical pathways in plants, providing a basis for herbicidal activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mecanismo De Acción

El Nonapéptido-1 (acetato) ejerce sus efectos actuando como antagonista del receptor melanocortina-1 (MC1R) . Inhibe competitivamente la unión de la hormona estimulante de los melanocitos alfa (α-MSH) a MC1R, lo que reduce la producción de melanina . Esta inhibición se produce mediante la interferencia con la acción de la tirosinasa, la enzima principal que rige la síntesis de melanina dentro de los melanocitos .

Comparación Con Compuestos Similares

El Nonapéptido-1 (acetato) es único en su alta selectividad para MC1R sobre otros receptores de melanocortina (MC3R, MC4R y MC5R) . Los compuestos similares incluyen:

Melanotan I: Un agonista no selectivo de los receptores de melanocortina, utilizado para estimular la producción de melanina.

BMS-470539 diclorhidrato: Un agonista selectivo de MC1R con propiedades antiinflamatorias.

ACTH (1-17): Un agonista eficaz del receptor de melanocortina humano.

El Nonapéptido-1 (acetato) destaca por sus potentes efectos inhibitorios sobre la síntesis de melanina y su aplicación en productos cosméticos para reducir la hiperpigmentación .

Actividad Biológica

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFO

- CAS Number : 118642-72-1

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Inhibition of Melanin Synthesis

One of the notable biological activities of this compound is its role in inhibiting melanin synthesis. Research indicates that this compound interferes with the melanocortin-1 receptor (MC1R) function, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders and skin-related conditions.

Antiviral Properties

In vitro studies have demonstrated that this compound exhibits antiviral activity. It has been evaluated for its efficacy against various viral infections, showing promise as a candidate for antiviral drug development. The mechanism involves inhibition of viral replication pathways, although specific targets remain to be fully elucidated .

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties in several experimental models. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity positions it as a potential therapeutic agent for inflammatory diseases .

Study on Melanin Inhibition

A study published in BenchChem investigated the effects of this compound on melanin synthesis. The findings indicated a significant reduction in melanin production in cultured melanocytes when treated with the compound. The study suggested that this effect could be attributed to the modulation of MC1R signaling pathways.

Antiviral Activity Assessment

In a comprehensive screening for antiviral agents, this compound was tested against several viruses. The results indicated that the compound effectively inhibited viral replication at low micromolar concentrations. Further studies are needed to identify the specific viral targets and mechanisms involved .

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Melanin Inhibition | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Compound A | Yes | Moderate | Yes |

| Compound B | No | High | Moderate |

Propiedades

IUPAC Name |

ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)10(11(17)13(14,15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYTURLXGFPZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558296 | |

| Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118642-72-1 | |

| Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.